Molecular structure of 1-(Piperidin-1-ylmethyl)cyclohexanamine
Molecular structure of 1-(Piperidin-1-ylmethyl)cyclohexanamine
The following technical guide details the molecular architecture, synthetic pathways, and structural dynamics of 1-(Piperidin-1-ylmethyl)cyclohexanamine .
Structural Dynamics and Synthetic Pathways of 1-(Piperidin-1-ylmethyl)cyclohexanamine
CAS RN: 220137-70-2 Formula: C₁₂H₂₄N₂ Molecular Weight: 196.33 g/mol [1][2]
Introduction & Pharmacophore Analysis
1-(Piperidin-1-ylmethyl)cyclohexanamine represents a distinct class of gem-disubstituted cyclohexanes .[1][2] Unlike its more common structural isomer, [1-(piperidin-1-yl)cyclohexyl]methanamine (a precursor often associated with phencyclidine derivatives), this molecule features a primary amine directly attached to the cyclohexane ring at the quaternary center, with the tertiary piperidine amine extended via a methylene bridge.[1][2]
This specific connectivity imparts unique steric and electronic properties:
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Steric Bulk: The quaternary carbon (C1) is subject to significant steric crowding (Thorpe-Ingold effect), which influences the conformational equilibrium of the cyclohexane ring.[1][2]
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Basicity Differential: The molecule contains two basic centers with distinct pKa values: a primary amine (ring-bound) and a tertiary amine (piperidine).[1][2] This allows for selective protonation and chelation potential.[1][2]
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Lipophilicity: The piperidine ring acts as a lipophilic anchor, while the primary amine serves as a polar head, making the molecule a potential cationic amphiphile or a building block for bidentate ligands.[2]
Synthetic Architecture
The synthesis of 1-(Piperidin-1-ylmethyl)cyclohexanamine requires the construction of a quaternary carbon center bearing both a nitrogen atom and a carbon chain.[1] The most robust pathway avoids the direct alkylation of cyclohexanamine (which leads to over-alkylation) and instead utilizes a Modified Strecker Synthesis followed by amidation and reduction.[2]
2.1 Retrosynthetic Analysis
To achieve the target regiochemistry (primary amine on the ring, piperidine on the arm), the synthesis must proceed through a 1-aminocyclohexanecarboxylic acid intermediate.[2]
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Precursor 1: 1-Amino-N-(piperidin-1-yl)cyclohexanecarboxamide (Amide reduction)[1][2]
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Precursor 2: 1-Aminocyclohexanecarboxylic acid (Peptide coupling)[1][2]
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Starting Material: Cyclohexanone (Strecker reaction with ammonia)[1][2]
2.2 Synthetic Protocol
The following protocol outlines the step-by-step synthesis.
| Step | Reaction Type | Reagents & Conditions | Mechanism |
| 1 | Strecker Reaction | Cyclohexanone, NH₄Cl, NaCN (aq), 25°C | Formation of 1-aminocyclohexanecarbonitrile via imine intermediate.[1][2] |
| 2 | Hydrolysis | HCl (6M), Reflux, 12h | Hydrolysis of the nitrile to the carboxylic acid (1-aminocyclohexanecarboxylic acid).[1][2] |
| 3 | Amidation | Piperidine, DCC (Dicyclohexylcarbodiimide), HOBt, DCM | Coupling of the secondary amine (piperidine) to the carboxylic acid.[2] |
| 4 | Reduction | LiAlH₄ (Lithium Aluminum Hydride), THF, Reflux | Reduction of the carbonyl group to the methylene bridge.[2] |
2.3 Reaction Pathway Visualization
The following diagram illustrates the critical intermediates and the divergence from the "inverse" isomer synthesis.
Structural Characterization (Spectroscopy)
Identification of this molecule relies on distinguishing the methylene protons adjacent to the piperidine nitrogen from the ring protons.[2]
3.1 Expected NMR Data (CDCl₃)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Notes |
| ¹H | 1.10 - 1.60 | Multiplet | Cyclohexane (C2-C6) & Piperidine (C3'-C5') | Overlapping methylene envelope.[1][2] |
| ¹H | 2.18 | Singlet (2H) | -CH ₂-N(Pip) | Diagnostic Peak: Singlet indicates quaternary C1.[1][2] |
| ¹H | 2.30 - 2.45 | Broad signal | Piperidine (C2', C6') | Alpha-protons to the tertiary amine.[1][2] |
| ¹H | 1.80 (approx) | Broad Singlet | -NH ₂ | Exchangeable with D₂O.[1][2] |
| ¹³C | 52.0 | CH₂ | -C H₂-N(Pip) | Shifted downfield by nitrogen.[1][2] |
| ¹³C | 50.5 | Quaternary | Cyclohexane C1 | Characteristic quaternary carbon signal.[1][2] |
Conformational Analysis
The gem-disubstitution at C1 creates a dynamic equilibrium between two chair conformations.[1][2] The position of the substituents is governed by their A-values (conformational free energy differences).[2]
4.1 The Equilibrium
The cyclohexane ring will flip to place the bulkier group in the equatorial position to minimize 1,3-diaxial interactions.[2][4]
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Conformer A: -NH₂ (Equatorial) / -CH₂-Pip (Axial) -> Highly Disfavored[1][2]
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Conformer B: -NH₂ (Axial) / -CH₂-Pip (Equatorial) -> Favored[1][2]
Despite the -NH₂ group preferring the equatorial position in monosubstituted systems, the massive steric bulk of the piperidinomethyl group forces the -CH₂-Pip group equatorial, locking the primary amine (-NH₂) into the axial position.[1][2]
4.2 Conformational Diagram
Applications & Handling
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Ligand Design: The 1,3-diamine distance (N-C-C-N is effectively a 1,2-diamine motif structurally due to the geminal connection) makes this a potent bidentate ligand for transition metals (Cu, Zn).[1][2]
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Storage: As a primary amine, it is sensitive to atmospheric CO₂ (carbamate formation).[1][2] Store under inert gas (Argon/Nitrogen) at 2-8°C.
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Safety: Corrosive and potentially neuroactive.[1][2] Handle with full PPE.[1][2]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12156300, (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine [Structural Analog Reference]. Retrieved from [Link][1][2]
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[1][2] (Chapter 18: Conformation of Cyclohexanes).
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Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[2] Journal of Medicinal Chemistry, 8(2), 230-235.[1][2] (Reference for Strecker/Nitrile chemistry on cyclohexanes).
